Cas no 484-65-1 (1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene)
1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene Chemical and Physical Properties
Names and Identifiers
-
- (chloromethyl)pentamethylbenzene
- 2,3,4,5,6-Pentamethylbenzyl Chloride
- 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene
- 1-chloromethyl-2,3,4,5,6-pentamethylbenzene
- 1-CHLOROMETHYL-2,3,4,5,6-PENTAMETHYL-BENZENE
- 2,3'-DIBROMO-BIPHENYL
- pentamethyl-benzyl chloride
- Pentamethylbenzyl chloride
- Benzene, (chloromethyl)pentamethyl-
- Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl-
- CXUAEBDTJFKMBV-UHFFFAOYSA-N
- 2,3,4,5,6-PENTAMETHYLBENZYLCHLORIDE
- NCIOpen2_001846
- CXUAEBDTJFKMBV-UHFFFAOYSA-
- NSC98359
- 2,4,5,6-Pentamethylbenzyl
- UNII-29A2Z83GHU
- DTXSID0060066
- 2,3,4,6-Pentamethylbenzyl chloride
- 2,4,5,6-Pentamethylbenzyl chloride
- InChI=1/C12H17Cl/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H2,1-5H3
- NSC-98359
- EN300-111228
- EINECS 207-608-7
- 29A2Z83GHU
- P2046
- 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene (en)
- 1-(chloromethyl)-2,3,4,5,6-pentamethyl-benzene
- W-202853
- 484-65-1
- 1-(Chloromethyl)-2,3,4,5,6-pentamethylbenzene #
- AKOS004907553
- D92184
- PS-10652
- NS00031801
- SCHEMBL2917186
- 2,2-Dimethyl-3-hydroxypropionicacid
- FT-0609337
- NSC 98359
- MFCD00000900
-
- MDL: MFCD00000900
- Inchi: 1S/C12H17Cl/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H2,1-5H3
- InChI Key: CXUAEBDTJFKMBV-UHFFFAOYSA-N
- SMILES: ClCC1C(C)=C(C)C(C)=C(C)C=1C
- BRN: 1943690
Computed Properties
- Exact Mass: 196.10200
- Monoisotopic Mass: 196.102
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not determined
- Density: 0.9799 (estimate)
- Melting Point: 80.0 to 84.0 deg-C
- Boiling Point: 163°C/11mmHg(lit.)
- Flash Point: 140-142°C/0.8mm
- Refractive Index: 1.5220 (estimate)
- PSA: 0.00000
- LogP: 3.96740
- Solubility: Not determined
- Sensitiveness: Lachrymatory
1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:warning
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:3261
- Hazard Category Code: 36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:8
- Safety Term:8
- Packing Group:II
- Risk Phrases:R36/37/38
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at 4°C,-4At ℃Store…Better
1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR0567-1g |
2,3,4,5,6-Pentamethylbenzyl chloride |
484-65-1 | 95% | 1g |
£50.00 | 2025-02-19 | |
| Apollo Scientific | OR0567-5g |
2,3,4,5,6-Pentamethylbenzyl chloride |
484-65-1 | 95% | 5g |
£200.00 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P63560-5g |
1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene |
484-65-1 | 5g |
¥428.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P849412-5g |
2,3,4,5,6-Pentamethylbenzyl Chloride |
484-65-1 | 98%,GC | 5g |
327.60 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2046-5G |
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484-65-1 | >98.0%(GC) | 5g |
¥670.00 | 2023-09-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2046-25G |
2,3,4,5,6-Pentamethylbenzyl Chloride |
484-65-1 | >98.0%(GC) | 25g |
¥3150.00 | 2023-09-07 | |
| abcr | AB177274-5 g |
2,3,4,5,6-Pentamethylbenzyl chloride, 98%; . |
484-65-1 | 98% | 5g |
€373.90 | 2023-06-23 | |
| abcr | AB177274-25 g |
2,3,4,5,6-Pentamethylbenzyl chloride, 98%; . |
484-65-1 | 98% | 25g |
€1347.80 | 2023-06-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2046-25g |
1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene |
484-65-1 | 98.0%(GC) | 25g |
¥3150.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2046-5g |
1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene |
484-65-1 | 98.0%(GC) | 5g |
¥650.0 | 2022-06-10 |
1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene Suppliers
1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene Related Literature
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Elvan üstün,Neslihan ?ahin,Cem ?elik,U?ur Tutar,Nam?k ?zdemir,Nevin Gürbüz,?smail ?zdemir Dalton Trans. 2021 50 15400
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Y. Gothe,T. Marzo,L. Messori,N. Metzler-Nolte Chem. Commun. 2015 51 3151
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3. Formation and characterization of the radical cation of pentamethylbenzyl trifluoroacetate from the oxidation of hexamethyl (Dewar benzene) by thallium(III) trifluoroacetate in trifluoroacetic acid—a slow and complex reactionLennart Eberson,Michael P. Hartshorn,Ola Persson,Jan O. Svensson J. Chem. Soc. Perkin Trans. 2 1995 1253
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4. Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solutionJohn R. Lindsay Smith,Linda C. McKeer,Jonathan M. Taylor J. Chem. Soc. Perkin Trans. 2 1989 1537
Additional information on 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene
1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene (CAS No. 484-65-1): A Comprehensive Overview
1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene, also known by its CAS registry number 484-65-1, is a highly substituted aromatic compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound consists of a benzene ring substituted with five methyl groups and a chloromethyl group (-CH₂Cl) at the para position relative to the methyl substituents. The presence of multiple methyl groups imparts steric hindrance to the molecule, which can influence its chemical reactivity and physical properties.
Recent studies have highlighted the potential of 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene in various applications due to its versatile structure. For instance, researchers have explored its use as a precursor in the synthesis of advanced materials such as polymers and organic frameworks. The chloromethyl group in this compound serves as a reactive site for nucleophilic substitution reactions, making it an ideal candidate for functionalizing materials with specific properties. This has led to its application in the development of novel materials for energy storage devices and sensors.
The synthesis of CAS No. 484-65-1 involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the Friedel-Crafts alkylation reaction followed by subsequent modifications to introduce the chloromethyl group. The steric bulk of the five methyl groups poses challenges during synthesis but also contributes to the stability of the final product.
In terms of physical properties, 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene exhibits a high melting point due to its rigid structure and strong intermolecular forces. Its solubility in organic solvents is moderate but can be enhanced through specific functionalization strategies. The compound's thermal stability is another key attribute that makes it suitable for high-temperature applications.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of CAS No. 484-65-1. Quantum mechanical calculations have revealed that the chloromethyl group significantly alters the electron distribution on the benzene ring, enhancing its reactivity towards electrophilic substitution reactions. This understanding has facilitated the design of more efficient synthetic pathways for this compound.
The environmental impact of 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene has also been a topic of interest in recent research. Studies have shown that while it is not inherently hazardous under normal conditions, improper handling or disposal could pose risks to ecosystems. Therefore, guidelines for safe handling and disposal have been developed to minimize environmental impact.
In conclusion, CAS No. 484-65-1, or 1-(chloromethyl)-2,3,4,5,pentamethylbenzene, stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research aimed at unlocking its full potential while ensuring safety and sustainability.
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